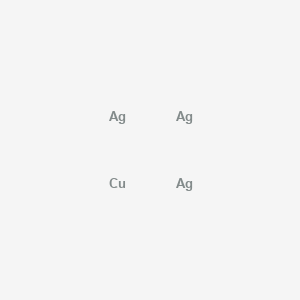
copper;silver
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper-silver compounds refer to alloys or chemical species containing both copper (Cu) and silver (Ag). These elements exhibit distinct properties and have been utilized in various applications due to their unique combination of characteristics.
Vorbereitungsmethoden
Alloys::
Sterling Silver: The well-known copper-silver alloy, sterling silver, consists of 92.5% silver and 7.5% copper.
Coin Silver: Another alloy, coin silver, contains 90% silver and 10% copper. Historically, it was used for making coins and silverware.
Industrial Production:: Copper-silver ionization is a disinfection process used to control Legionella bacteria in water systems. Hospitals, hotels, and large buildings employ this technique to reduce the risk of Legionnaires’ disease. The process introduces stable, positively charged copper and silver ions into the water, which bond electrostatically with bacterial cell walls and denature proteins .
Analyse Chemischer Reaktionen
Copper-silver compounds can undergo various reactions:
Oxidation: Both copper and silver can oxidize, forming oxides (e.g., CuO and Ag₂O).
Reduction: Reduction reactions involve the gain of electrons. For example, silver ions (Ag⁺) can be reduced to form metallic silver (Ag).
Substitution: Copper-silver alloys can undergo substitution reactions, where one metal atom replaces another in the crystal lattice.
Common reagents include acids (e.g., nitric acid for silver), reducing agents (e.g., hydrazine), and oxidizing agents (e.g., hydrogen peroxide).
Wissenschaftliche Forschungsanwendungen
Copper-silver compounds find applications in:
Water Disinfection: As mentioned earlier, copper-silver ionization effectively controls Legionella in water distribution systems.
Electrical Contacts: Copper-silver alloys are used in electrical switches, connectors, and circuit breakers due to their good conductivity and hardness.
Antimicrobial Properties: Silver nanoparticles exhibit antimicrobial effects, making them useful in wound dressings, coatings, and medical devices.
Wirkmechanismus
The mechanism of copper-silver ionization involves the electrostatic binding of copper and silver ions to bacterial cell walls. This disrupts cell membranes and denatures proteins, ultimately leading to bacterial death.
Vergleich Mit ähnlichen Verbindungen
Copper-silver compounds are unique due to their combined properties. they can be compared with other metal alloys, such as copper-nickel (Cu-Ni) and silver-nickel (Ag-Ni) alloys.
Eigenschaften
CAS-Nummer |
157792-42-2 |
|---|---|
Molekularformel |
Ag3Cu |
Molekulargewicht |
387.15 g/mol |
IUPAC-Name |
copper;silver |
InChI |
InChI=1S/3Ag.Cu |
InChI-Schlüssel |
GCTAXANYYQELNV-UHFFFAOYSA-N |
Kanonische SMILES |
[Cu].[Ag].[Ag].[Ag] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


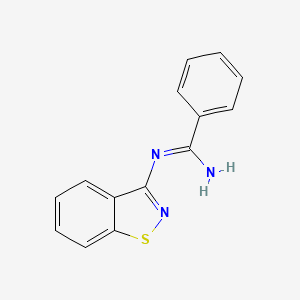
![{[4-(Benzenesulfonyl)butan-2-yl]oxy}(tert-butyl)dimethylsilane](/img/structure/B14280190.png)
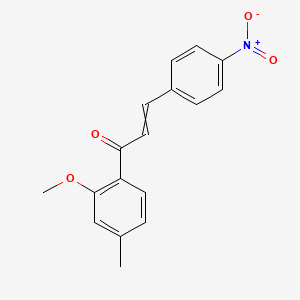
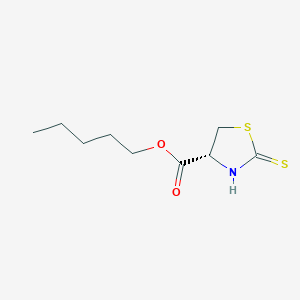
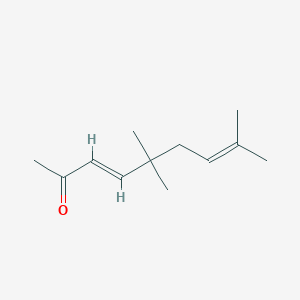
amino}-3-nitrobenzoic acid](/img/structure/B14280224.png)
![2-[3-(2-Carboxyethyl)-4-(decyloxy)benzoyl]benzoic acid](/img/structure/B14280230.png)
![4-{(E)-[4-(Heptyloxy)phenyl]diazenyl}benzoic acid](/img/structure/B14280232.png)
phosphane](/img/structure/B14280237.png)
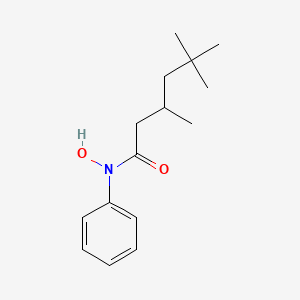

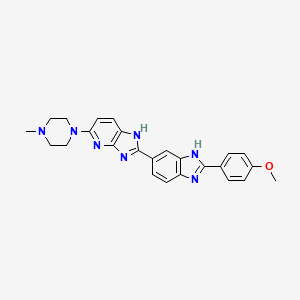
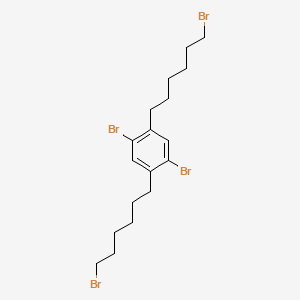
![[3-(4-Hydroxy-3,5-diiodobenzoyl)-2-benzofuran-1-yl]acetic acid](/img/structure/B14280277.png)
